molecular formula C6H12O6 B14626119 But-3-ene-1,2-diol;formic acid CAS No. 57931-24-5

But-3-ene-1,2-diol;formic acid

Cat. No.: B14626119
CAS No.: 57931-24-5
M. Wt: 180.16 g/mol
InChI Key: MRNUUUXMBDCNRK-UHFFFAOYSA-N
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Description

But-3-ene-1,2-diol: is an organic compound with the molecular formula C4H8O2. It is a vicinal diol, meaning it has two hydroxyl groups (-OH) on adjacent carbon atoms. Formic acid is a simple carboxylic acid with the formula HCOOH. When combined, these compounds can participate in various chemical reactions and have diverse applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of but-3-ene-1,2-diol often involves continuous flow processes that optimize reaction conditions for high yield and selectivity. For example, the deoxydehydration of erythritol can produce but-3-ene-1,2-diol in high yield .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: But-3-ene-1,2-diol can undergo oxidation reactions to form various products.

    Reduction: Reduction reactions can convert but-3-ene-1,2-diol to other alcohols or hydrocarbons.

    Substitution: The hydroxyl groups in but-3-ene-1,2-diol can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Major Products:

    Oxidation: Aldehydes, ketones, carboxylic acids.

    Reduction: Alcohols, hydrocarbons.

    Substitution: Ethers, esters, halides.

Mechanism of Action

The mechanism of action of but-3-ene-1,2-diol in various reactions involves its hydroxyl groups and the double bond. For example, in oxidation reactions, the hydroxyl groups can be cleaved to form carbonyl compounds. The double bond can participate in addition reactions, forming new bonds with electrophiles or nucleophiles .

Comparison with Similar Compounds

    Ethane-1,2-diol (ethylene glycol): A simple diol with two hydroxyl groups on adjacent carbon atoms.

    Propane-1,2-diol (propylene glycol): Another vicinal diol with similar properties.

Uniqueness: But-3-ene-1,2-diol is unique due to its double bond, which allows it to participate in additional types of reactions compared to saturated diols like ethane-1,2-diol and propane-1,2-diol .

Properties

CAS No.

57931-24-5

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

but-3-ene-1,2-diol;formic acid

InChI

InChI=1S/C4H8O2.2CH2O2/c1-2-4(6)3-5;2*2-1-3/h2,4-6H,1,3H2;2*1H,(H,2,3)

InChI Key

MRNUUUXMBDCNRK-UHFFFAOYSA-N

Canonical SMILES

C=CC(CO)O.C(=O)O.C(=O)O

Origin of Product

United States

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